molecular formula C19H28N2O4 B12488673 Propyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate

Propyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12488673
M. Wt: 348.4 g/mol
InChI Key: QCNGNFOTQPNCAV-UHFFFAOYSA-N
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Description

Propyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a propyl ester group, a morpholine ring, and a substituted benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate core, followed by the introduction of the morpholine ring and the propyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Preparation of the Benzoate Core: The benzoate core can be synthesized through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzoate core is replaced by the morpholine moiety.

    Formation of the Propyl Ester Group: The final step involves esterification, where the carboxylic acid group on the benzoate core reacts with propanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate core, where suitable leaving groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

Propyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Propyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 5-amino-2-morpholin-4-ylbenzoate
  • Propyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate
  • Propyl 5-[(2-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate

Uniqueness

Propyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

propyl 5-(3-methylbutanoylamino)-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C19H28N2O4/c1-4-9-25-19(23)16-13-15(20-18(22)12-14(2)3)5-6-17(16)21-7-10-24-11-8-21/h5-6,13-14H,4,7-12H2,1-3H3,(H,20,22)

InChI Key

QCNGNFOTQPNCAV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)CC(C)C)N2CCOCC2

Origin of Product

United States

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